5,7-Dimethoxy-8-nitro-2-phenyl-4H-1-benzopyran-4-one
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Overview
Description
5,7-Dimethoxy-8-nitro-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by its unique structure, which includes methoxy groups at positions 5 and 7, a nitro group at position 8, and a phenyl group at position 2 on the chromenone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-8-nitro-2-phenyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the nitration of 5,7-dimethoxy-2-phenyl-4H-chromen-4-one using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 8-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxy-8-nitro-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophiles.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 5,7-dimethoxy-8-amino-2-phenyl-4H-chromen-4-one.
Substitution: Formation of various substituted chromenones depending on the nucleophile used.
Scientific Research Applications
5,7-Dimethoxy-8-nitro-2-phenyl-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-8-nitro-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5,7-Dihydroxy-2-phenyl-4H-chromen-4-one: Lacks the methoxy and nitro groups, leading to different chemical properties and biological activities.
5,7-Dimethoxy-2-phenyl-4H-chromen-4-one:
8-Nitro-2-phenyl-4H-chromen-4-one: Lacks the methoxy groups, resulting in different chemical behavior.
Uniqueness
5,7-Dimethoxy-8-nitro-2-phenyl-4H-chromen-4-one is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
88503-22-4 |
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Molecular Formula |
C17H13NO6 |
Molecular Weight |
327.29 g/mol |
IUPAC Name |
5,7-dimethoxy-8-nitro-2-phenylchromen-4-one |
InChI |
InChI=1S/C17H13NO6/c1-22-13-9-14(23-2)16(18(20)21)17-15(13)11(19)8-12(24-17)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
WNBAMAKRYQZOGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1C(=O)C=C(O2)C3=CC=CC=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
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